Cyclotetrasarcosyl

Description

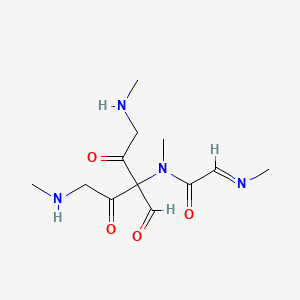

Structure

2D Structure

3D Structure

Properties

CAS No. |

23380-07-6 |

|---|---|

Molecular Formula |

C12H20N4O4 |

Molecular Weight |

284.31 g/mol |

IUPAC Name |

N-[3-formyl-1,5-bis(methylamino)-2,4-dioxopentan-3-yl]-N-methyl-2-methyliminoacetamide |

InChI |

InChI=1S/C12H20N4O4/c1-13-5-9(18)12(8-17,10(19)6-14-2)16(4)11(20)7-15-3/h7-8,13-14H,5-6H2,1-4H3 |

InChI Key |

WKGNSKVQALALCL-UHFFFAOYSA-N |

SMILES |

CNCC(=O)C(C=O)(C(=O)CNC)N(C)C(=O)C=NC |

Canonical SMILES |

CNCC(=O)C(C=O)(C(=O)CNC)N(C)C(=O)C=NC |

Synonyms |

cyclo(tetra(Sar)) cyclo(tetra(sarcosyl)) cyclotetrasarcosyl |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of Cyclotetrasarcosyl

Established and Evolving Synthetic Routes to Cyclotetrasarcosyl Macrocycles

The synthesis of this compound and other cyclic peptides of sarcosine (B1681465) has been a subject of study to understand their conformational dynamics. nih.gov The general approach involves the cyclization of a linear sarcosine tetramer. Historically, the synthesis of such cyclic peptides, with the general formula c-Sar-n (where n is the number of sarcosine units), has been achieved, and their conformations have been investigated in both solution and solid phases. nih.gov

The primary challenge in the synthesis of cyclotetrapeptides like this compound is the inherent conformational rigidity required for efficient cyclization of the linear precursor. nih.gov The N-methyl groups of the sarcosine units introduce steric hindrance, which can influence the propensity for ring closure. nih.gov Early methods often relied on solution-phase cyclization under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

Modern synthetic strategies have evolved to improve yields and purity. Solid-phase peptide synthesis (SPPS) is now a common method for assembling the linear precursor, followed by a solution-phase cyclization step. The choice of coupling reagents and cyclization conditions is critical to overcoming the energetic barriers associated with forming the constrained 12-membered ring of this compound.

| Synthetic Phase | Methodology | Key Considerations | Typical Reagents |

| Linear Precursor Assembly | Solid-Phase Peptide Synthesis (SPPS) | Efficient and high-purity assembly of the linear tetrasarcosyl peptide. | Fmoc-Sar-OH, HBTU, HATU, DIPEA |

| Cyclization | Solution-Phase Cyclization | High-dilution conditions to minimize oligomerization. Pre-organization of the linear peptide to facilitate ring closure. | DCC, EDC·HCl, NMM |

This table summarizes the key phases and methodologies in the synthesis of this compound.

Novel Catalytic Approaches and Methodological Advancements in this compound Synthesis

While traditional cyclization methods are effective, recent advancements in catalysis offer new avenues for more efficient macrocycle synthesis. The development of novel catalytic systems is aimed at lowering the activation energy for cyclization and improving reaction kinetics. For peptoid macrocycles, enzymatic and chemoenzymatic strategies are emerging as powerful tools. Although specific applications to this compound are not extensively documented, principles from related cyclic peptide syntheses can be extrapolated.

Catalysts can play a role in pre-organizing the linear precursor into a conformation amenable to cyclization, thus reducing the entropic penalty of the ring-closing step. Metal-catalyzed cyclizations and the use of organocatalysts are areas of active research in macrocycle synthesis. These approaches could potentially offer milder reaction conditions and improved yields for this compound synthesis.

Strategies for N-Methylation and Backbone Modification in Cyclic Peptoids

This compound is inherently an N-methylated cyclic peptoid, as sarcosine is N-methylglycine. nih.gov This intrinsic N-methylation is a key structural feature that distinguishes it from many naturally occurring cyclic peptides and contributes to its unique properties, such as increased resistance to proteolytic degradation and enhanced membrane permeability. The N-methyl groups eliminate the possibility of backbone hydrogen bonding, leading to a more flexible and conformationally dynamic structure compared to non-methylated peptide backbones. nih.gov

Further backbone modification of a this compound scaffold, while synthetically challenging, could involve the incorporation of other N-substituted glycine (B1666218) monomers into the ring. This would create a mixed peptoid macrocycle with tailored properties. The synthesis of such analogs would follow similar principles of linear precursor assembly and cyclization, with the added complexity of sequencing different N-substituted monomers.

A significant aspect of N-methylated cyclic peptides is their potential for improved pharmacokinetic properties. N-methylation can modulate the physicochemical characteristics of the molecule, and when combined with cyclization, can lead to compounds with enhanced metabolic stability and bioavailability. nih.govresearchgate.nettum.de

Regioselective Derivatization Strategies for this compound Functionalization

The functionalization of the this compound scaffold is an area of interest for developing new molecules with specific properties. Due to the absence of reactive side chains on the sarcosine units, derivatization strategies must focus on modifying the backbone or introducing functional groups post-synthetically.

Post-synthetic modification (PSM) offers a powerful approach to introduce functionality onto a pre-formed macrocyclic scaffold. For a molecule like this compound, which lacks traditional functional handles, PSM would likely require the initial incorporation of a sarcosine analog bearing a protected functional group. For instance, a linear precursor could be synthesized with one or more monomers that have a functionalizable moiety attached to the nitrogen atom (in place of a methyl group) or at the alpha-carbon. After cyclization to form the macrocycle, the protecting group can be removed, and the exposed functional group can be further modified.

The introduction of specific functional groups can be used to tailor the properties of the this compound ring for various applications. By incorporating monomers with functionalizable side chains during the synthesis of the linear precursor, a wide range of functionalities can be introduced.

| Functional Group | Potential Property Enhancement | Example of Introduction Method |

| Amino (-NH2) | Provides a site for further conjugation, alters solubility. | Incorporation of a protected lysine-like N-substituted glycine monomer. |

| Carboxyl (-COOH) | Increases water solubility, provides a handle for amide bond formation. | Incorporation of a protected aspartic acid-like N-substituted glycine monomer. |

| Azido (B1232118) (-N3) | Enables "click" chemistry for conjugation to other molecules. | Use of an azido-containing building block during linear synthesis. |

| Alkynyl | Complements the azido group for "click" chemistry. | Use of a propargyl-glycine derivative in the precursor. |

This table illustrates how specific functional groups can be introduced to the this compound scaffold and the potential enhancements they offer.

The strategic placement of these functional groups can lead to the development of this compound-based molecules with tailored biological activities, material properties, or capabilities for molecular recognition.

Conformational Analysis and Molecular Dynamics of Cyclotetrasarcosyl

Theoretical Frameworks for Cyclic Peptoid Conformational Prediction.ic.ac.ukwustl.edu

The prediction of stable conformations for cyclic peptoids like cyclotetrasarcosyl relies on a combination of theoretical frameworks that model the potential energy of the molecule as a function of its geometry. These methods aim to identify the low-energy conformations that are most likely to be populated.

Empirical Conformational Energy Calculations and Force Field Development.gla.ac.uk

Empirical conformational energy calculations, also known as molecular mechanics, represent a computationally efficient approach to explore the conformational landscape of molecules. gla.ac.uk This method treats molecules as a collection of atoms held together by springs, representing the covalent bonds. gla.ac.uk The total potential energy of the system is calculated using a force field, which is a set of parameters and equations describing the energy contributions from various interactions within the molecule.

A typical force field includes terms for:

Bond stretching: The energy required to stretch or compress a bond from its equilibrium length. gla.ac.uk

Angle bending: The energy associated with deforming the angle between two adjacent bonds. gla.ac.uk

Torsional strain: The energy barrier to rotation around a chemical bond. gla.ac.uk

Van der Waals interactions: Non-bonded interactions arising from temporary fluctuations in electron density, which can be attractive or repulsive. ic.ac.uk

Electrostatic interactions: The forces between atoms with partial charges. sci-hub.se

Several force fields have been developed for simulating peptides and proteins, such as AMBER, CHARMM, and OPLS. sci-hub.se The development of residue-specific force fields (RSFF) has shown improved accuracy in predicting the structures of cyclic peptides. researchgate.net These force fields are parameterized using experimental data from small molecules and quantum mechanical calculations to ensure they accurately reproduce molecular geometries and energies. gla.ac.uksci-hub.se

Table 1: Key Components of an Empirical Force Field

| Interaction Term | Description |

| Bond Stretching | Energy penalty for deviating from ideal bond lengths. |

| Angle Bending | Energy penalty for deviating from ideal bond angles. |

| Torsional | Energy profile for rotation around a bond. |

| Van der Waals | Non-bonded attractive and repulsive forces. |

| Electrostatic | Coulombic interactions between partial atomic charges. |

Experimental Techniques for Conformational Elucidation.tifrh.res.inrsc.org

Experimental techniques are essential for validating and refining the theoretical predictions of molecular conformations. A combination of methods is often employed to obtain a comprehensive understanding of the molecule's structure in both the solid and solution states.

X-ray Crystallography for Solid-State Conformations and Packing Arrangements.rsc.orgnih.gov

X-ray crystallography is a powerful technique for determining the precise three-dimensional structure of a molecule in its crystalline form. rsc.org By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the arrangement of atoms within the molecule and how the molecules are packed together in the crystal lattice. nih.govresearchgate.net

This technique provides a static picture of the molecule in a highly ordered environment. rsc.org For cyclic peptides, X-ray crystallography has been instrumental in identifying the preferred conformations and the presence of intramolecular hydrogen bonds. beilstein-journals.org The data obtained from X-ray crystallography, such as bond lengths, bond angles, and torsion angles, serve as a crucial benchmark for validating the accuracy of theoretical calculations. ethz.ch

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Dynamic Conformational Studies.tifrh.res.innih.gov

In contrast to the static picture provided by X-ray crystallography, solution-state Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique for studying the structure and dynamics of molecules in solution. tifrh.res.innih.gov NMR spectroscopy is based on the magnetic properties of atomic nuclei and can provide a wealth of information about molecular conformation, including:

J-couplings: Scalar couplings between nuclei that are sensitive to the dihedral angles of the molecular backbone. nih.gov

Chemical shifts: The resonance frequency of a nucleus, which is sensitive to its local electronic environment and can indicate the presence of different conformers. unimi.itnih.gov

By analyzing these and other NMR parameters, it is possible to determine the time-averaged conformation of a molecule in solution and to study dynamic processes such as conformational exchange and cis-trans isomerization of peptide bonds. nih.govd-nb.info

Influence of Peptide Bond Isomerism (cis/trans) on this compound Conformation.wustl.edunih.gov

The peptide bonds in this compound, like those in other peptides, can exist in either a cis or trans conformation. The trans isomer is generally more stable due to reduced steric hindrance. nih.govcupnet.net However, the cyclic nature of this compound and the presence of N-methylation can influence the relative stability of the cis and trans isomers. wustl.edu

Table 2: Possible Peptide Bond Isomers in Cyclic Tetrapeptides

| Isomer Configuration | Description |

| tttt | All four peptide bonds are in the trans conformation. |

| cccc | All four peptide bonds are in the cis conformation. |

| ctct | Alternating cis and trans peptide bonds. |

| ttcc | Two adjacent trans bonds followed by two adjacent cis bonds. |

| tctc | Alternating trans and cis peptide bonds. |

| tttc | Three trans bonds and one cis bond. |

Ring Strain Analysis and Contributions to Conformational Stability in this compound

Angle Strain and Torsional Strain Considerations in Cyclic Systems

Angle strain, a primary contributor to total ring strain, occurs when the bond angles within a molecule are forced to deviate from their optimal values. saskoer.canumberanalytics.com For sp³-hybridized carbon atoms, which are typical in alkane chains and the backbone of peptide structures, the ideal tetrahedral bond angle is 109.5°. libretexts.orglibretexts.org In small cyclic systems, the geometric constraints of the ring can force these angles to be significantly smaller, leading to decreased orbital overlap and weaker, more reactive bonds. saskoer.calibretexts.org For instance, the internal angles of a planar cyclopropane (B1198618) ring are 60°, resulting in substantial angle strain. saskoer.calibretexts.org

Torsional strain, also known as eclipsing strain, arises from the repulsion between electron clouds of atoms or groups that are in an eclipsed conformation. saskoer.canumberanalytics.comchemistrysteps.com This type of strain is particularly relevant in cyclic molecules where the free rotation around single bonds is restricted. chemistrysteps.com To alleviate torsional strain, many cyclic systems adopt non-planar conformations, such as the "envelope" or "half-chair" forms of cyclopentane (B165970) or the "chair" and "boat" forms of cyclohexane. reddit.com However, puckering the ring to reduce torsional strain can sometimes lead to an increase in angle strain, and the molecule must adopt a conformation that minimizes the sum of all strains. reddit.com

In this compound, a cyclic tetrapeptide, the 12-membered ring is composed of four repeating N-methylated amino acid units. The molecule's conformation is a balance between minimizing angle strain in the C-C-C, C-N-C, and N-C-C bonds of the backbone and reducing the torsional strain associated with the dihedral angles (φ, ψ, and ω) along the peptide chain. The planarity of the peptide bond (ω) is another critical factor, although significant deviations can occur in strained cyclic systems and with N-methylated residues. capes.gov.br

Impact of Substituents and Ring Size on Conformational Dynamics

The conformational dynamics of a cyclic peptide are heavily influenced by both the size of the ring and the nature of its substituents. nih.govrsc.org Ring size dictates the inherent flexibility and the accessible range of backbone conformations. rsc.org Small rings, such as those found in cyclopropane and cyclobutane, are highly strained and rigid. openstax.orglibretexts.org As the ring size increases, the flexibility generally increases, allowing the molecule to adopt conformations that minimize both angle and torsional strain. openstax.org Cyclohexane is a classic example of a strain-free molecule because its "chair" conformation allows for ideal tetrahedral bond angles and a staggered arrangement of all substituents, eliminating torsional strain. libretexts.orgreddit.com this compound, with its 12-atom ring, is considered a small-to-medium-sized cyclic peptide and is subject to significant conformational constraints.

Advanced Spectroscopic Characterization of Cyclotetrasarcosyl

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules, providing detailed information about atomic connectivity, stereochemistry, and molecular dynamics. For Cyclotetrasarcosyl, various NMR approaches have been employed to gain insights into its conformation and structural intricacies.

Solid-state NMR (ssNMR) is particularly valuable for characterizing compounds in their crystalline or microcrystalline forms, where solution-state NMR may be limited. Techniques like Magic Angle Spinning (MAS) NMR are employed to reduce spectral broadening caused by anisotropic interactions in solids, thereby improving resolution and enabling detailed structural analysis nih.govresearchgate.netcas.cz. ssNMR can provide information on the local environment of nuclei, molecular packing in the solid state, and dynamics of immobile or semi-solid samples nih.govbmrb.io. While specific ssNMR studies detailing the microcrystalline forms of this compound were not explicitly found in the provided search results, the general applicability of ssNMR to cyclic peptides and other organic solids suggests its potential utility in this area. Such investigations could reveal details about hydrogen bonding patterns and conformational states within the crystal lattice.

Two-dimensional (2D) NMR techniques are indispensable for unraveling complex molecular structures by revealing correlations between different nuclei. Techniques such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) provide crucial information about through-bond and through-space connectivities numberanalytics.comslideshare.netscribd.comwikipedia.orgpitt.eduresearchgate.netmnstate.edu.

For this compound, these techniques are vital for:

Establishing Connectivity: COSY and TOCSY experiments reveal proton-proton couplings, confirming adjacent protons within the peptide backbone and side chains. HSQC and HMBC experiments correlate protons with directly bonded carbons (HSQC) or carbons separated by multiple bonds (HMBC), thereby mapping out the complete carbon-hydrogen framework of the molecule slideshare.netmnstate.edu.

Stereochemical Assignment: NOESY experiments detect through-space proximity between protons, providing critical information for determining the relative spatial arrangement of atoms and thus the stereochemistry of the peptide rings. This is particularly important for cyclic peptides where conformational preferences significantly influence biological activity numberanalytics.comslideshare.netwikipedia.org.

Dynamic Information: NMR can also probe molecular dynamics, such as restricted rotation around bonds or conformational exchange processes, by analyzing changes in spectral line shapes or chemical shifts over time and temperature wikipedia.orgcdnsciencepub.com.

One study specifically mentions the use of ¹H-¹H and ¹H-¹³C shift-correlated 2D-NMR techniques, along with NOE, for the structural elucidation and conformational analysis of a related diamide (B1670390) disulfide ring system, highlighting the power of these methods for cyclic molecules cdnsciencepub.com.

Chemical Shielding Anisotropy (CSA) refers to the directional dependence of the magnetic shielding experienced by a nucleus, which is influenced by the local electronic environment and molecular geometry nih.govmeihonglab.com. CSA is particularly informative in solid-state NMR but also impacts relaxation in solution nih.gov. The magnitude and orientation of the chemical shielding tensor, which describes CSA, are sensitive to molecular conformation, including torsion angles and hydrogen bonding nih.govmeihonglab.comnih.gov.

Studies on various molecules, including proteins, have demonstrated that CSA values can vary significantly with conformational changes, making them valuable probes for structural elucidation and dynamics nih.govmeihonglab.comnih.gov. While direct studies on the CSA of this compound were not detailed in the provided snippets, the principles established for other peptides and organic molecules suggest that analyzing the CSA of nuclei within this compound could provide detailed insights into its specific ring conformation and the influence of factors like peptide bond rotation or inter-residue interactions on its structure cdnsciencepub.comnih.govrsc.org.

Vibrational Spectroscopy (e.g., FTIR, Raman) for Structural Insights

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, offers complementary insights into molecular structure by probing the vibrational modes of chemical bonds thermofisher.comphotothermal.comhoriba.com. These techniques provide a molecular "fingerprint" of a compound, revealing the presence and environment of specific functional groups.

Raman Spectroscopy: Raman spectroscopy, conversely, detects inelastic scattering of light caused by molecular vibrations that result in a change in polarizability photothermal.comhoriba.com. Raman is often sensitive to non-polar bonds and symmetric vibrations, complementing FTIR's sensitivity to polar bonds photothermal.com. For this compound, Raman spectroscopy could provide information on C-C, C-N, and other bond vibrations, offering insights into the peptide ring's structure and conformation. The technique is known for its high spatial resolution and suitability for analyzing various sample types, including solids and liquids horiba.comspectroscopyonline.com.

Mass Spectrometry (MS) for Characterization of this compound and Its Derivatives

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and provide structural information through fragmentation patterns cdnsciencepub.comunisa.itmdpi.com. For this compound, MS can confirm its molecular mass and, when coupled with techniques like liquid chromatography (LC-MS), aid in its identification and quantification. Electrospray Ionization Mass Spectrometry (ESI-MS) has been specifically mentioned as a technique applied to this compound cdnsciencepub.comunisa.it.

The inherent properties of some molecules, including low abundance or poor ionization efficiency, can limit their detection and characterization by MS. Chemical derivatization is a strategy employed to overcome these limitations, enhancing sensitivity and providing more detailed structural information nsf.govresearchgate.netmdpi.comnih.govnih.govnih.gov.

Strategies for derivatization typically involve attaching a specific chemical tag to the analyte, which can:

Improve Ionization Efficiency: Introducing a moiety with a high proton affinity or a permanent charge can significantly enhance the formation of charged ions in techniques like ESI-MS nsf.govresearchgate.netmdpi.com.

Enhance Chromatographic Retention: Derivatization can alter the polarity of a molecule, improving its separation on chromatographic columns, which is crucial for LC-MS analyses nih.govnih.gov.

Provide Diagnostic Fragments: The derivatizing agent can be designed to introduce specific fragmentation sites, leading to characteristic product ions that aid in structural elucidation and selective detection, particularly in tandem MS (MS/MS) experiments nsf.govmdpi.comnih.gov.

While specific derivatization strategies applied to this compound were not detailed in the provided search results, the general principles of derivatization for peptide analysis suggest that such approaches could be employed to improve the sensitivity and depth of MS-based characterization of this compound and its potential modified forms.

Integration with Ion Mobility Mass Spectrometry for Conformational Isomer Analysis

Ion Mobility Mass Spectrometry (IM-MS) is a powerful analytical technique that complements traditional mass spectrometry by providing an additional dimension of separation based on the size, shape, and charge of gas-phase ions. This capability is particularly valuable for characterizing the conformational heterogeneity of molecules such as this compound. By measuring the collision cross-section (CCS), which reflects the effective size of an ion as it drifts through a neutral gas under an electric field, IM-MS can differentiate between various structural isomers that may not be distinguishable by mass alone.

Research employing Drift Tube Ion Mobility Mass Spectrometry (DT IM-MS) has been applied to the study of this compound. These investigations have revealed significant conformational flexibility within the this compound monomer, suggesting the existence of multiple distinct gas-phase structures. In contrast, the this compound dimer appears to exhibit more restricted conformational dynamics, implying a more defined structural ensemble. The technique is capable of discerning how structural elements, such as potential β-sheet conformations present in solution, are preserved or altered upon transfer to the gas phase. Furthermore, analysis across different charge states has indicated that certain charge states, potentially representing more compact or "collapsed" encounter complexes, possess distinct CCS values compared to other charge states. This demonstrates the utility of IM-MS in differentiating various structural arrangements adopted by this compound ions, thereby facilitating the analysis of its conformational isomers.

The precise measurement of CCS values for different conformers of this compound would offer quantitative data on their relative sizes and shapes, providing critical insights into their stability and interconversion dynamics.

Data Table

Based on the available search results, specific numerical data detailing distinct conformational isomers of this compound and their experimentally determined collision cross-section (CCS) values is not explicitly provided in a format suitable for a data table. The findings describe general conformational flexibility and differences between monomer and dimer states, as well as the potential for IM-MS to differentiate structures. However, a resolved list of specific conformers with their associated CCS values for this compound has not been identified in the conducted searches.

Supramolecular Chemistry and Intermolecular Interactions of Cyclotetrasarcosyl

Host-Guest Chemistry and Molecular Recognition Properties

Host-guest chemistry is a central theme in supramolecular chemistry, focusing on the formation of complexes between a host molecule, which possesses a cavity, and a guest molecule that fits within it. wikipedia.orgnumberanalytics.com These interactions are governed by non-covalent forces such as hydrogen bonding, van der Waals forces, and hydrophobic interactions. wikipedia.org The ability of a host to selectively bind specific guests is known as molecular recognition, a fundamental process in many biological systems. wikipedia.orgnumberanalytics.com

Mechanisms and Thermodynamics of Guest Binding

The binding of a guest molecule to a host like cyclotetrasarcosyl can occur through different mechanisms, primarily the "induced fit" and "conformational selection" models. In the induced fit model, the host molecule changes its conformation upon guest binding to achieve a complementary shape. Conversely, the conformational selection model posits that the host exists in an equilibrium of different conformations, and the guest selectively binds to the most favorable one. nih.gov A study on a Ga₄L₄ host system provided the first observation of a conformational selection mechanism in a supramolecular system, where the host isomerized to better accommodate a large guest. nih.gov

The thermodynamics of guest binding are crucial for understanding the stability of host-guest complexes. chemrxiv.org Key thermodynamic parameters include the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS). These can be determined using techniques like isothermal titration calorimetry (ITC), which directly measures the heat released or absorbed during binding. core.ac.uk A detailed study on a water-soluble M4L6 metal-organic host revealed the effects of various guest properties on binding strength and kinetics, allowing for the determination of structure-property relationships. nih.gov

The mechanism of guest exchange can be either associative (SN2-like), where guest entry and exit are concerted, or dissociative (SN1-like), where the guest leaves before a new one enters. core.ac.uk The rate of these exchanges can be influenced by factors such as guest concentration. For instance, in one study, increasing guest concentration inhibited the rate of host-guest relaxation, a characteristic feature of conformational selection. nih.gov

Table 1: Thermodynamic Parameters in Host-Guest Systems

| Host-Guest System | Binding Mechanism | Key Thermodynamic Findings |

| Ga₄L₄ Host with Large Guest | Conformational Selection | Host isomerizes from S₄ to T symmetry for better guest accommodation. nih.gov |

| M4L6 Metal-Organic Host | Not specified | Guest properties significantly affect binding strength and kinetics. nih.gov |

| Flexible Naphthocage Host with Ammonium Guests | Dissociative "guest dissociation-host conformational change-guest re-association" | The rate of conformational change is inversely correlated to the thermodynamic stability of the complex. chemrxiv.org |

Investigating Specificity and Selectivity in Host-Guest Systems

Specificity and selectivity are hallmarks of molecular recognition, describing a host's ability to discriminate between different guests. nih.gov This is often governed by the "hole-size fitting" concept, where the guest's size and shape must be complementary to the host's cavity. psu.edu However, other factors like solvation and entropic effects also play a significant role. psu.edu

Computational methods, including molecular mechanics (MM), molecular dynamics (MD), and quantum mechanics (QM), are powerful tools for studying and predicting the specificity of host-guest interactions. numberanalytics.com For example, MD simulations have been used to design host-guest complexes with high selectivity for a specific target molecule. numberanalytics.com

A study on a chiral cyclophane composed of two perylene (B46583) bisimide (PBI) units demonstrated a preference for binding a heterochiral guest, highlighting that binding affinity depends not only on the number of π-electrons but also on the guest's geometrical adaptability. nih.gov This illustrates that subtle structural features of both host and guest can lead to high selectivity.

Metal Ion Complexation and Coordination Chemistry

The interaction of cyclic peptides like this compound with metal ions is a critical area of study. Coordination chemistry describes the formation of complexes between a central metal ion and surrounding molecules or ions called ligands. youtube.comlibretexts.org The metal acts as a Lewis acid (electron pair acceptor), and the ligands act as Lewis bases (electron pair donors). libretexts.org

Thermodynamics and Kinetics of Metal Ion Binding and Sequestration

The stability of metal complexes is quantified by the stability constant (K), with higher values indicating stronger binding. ijtsrd.com The thermodynamics of metal ion binding are influenced by factors such as the nature of the metal ion and the ligand, solvation effects, and conformational changes in the ligand. nih.gov Isothermal titration calorimetry (ITC) is a primary technique for determining the thermodynamic parameters of metal binding. rsc.org

Kinetic studies provide insights into the rates of metal ion association and dissociation. nih.gov For instance, a study on the N-terminus of a human copper transporter, hCTR1, showed that it binds three Cu⁺ ions tightly and reversibly, with much higher affinity for Cu⁺ than for Ag⁺, providing insight into the transporter's selectivity. rsc.org The kinetics of such processes are crucial for understanding how biological systems handle metal ions.

Table 2: Thermodynamic and Kinetic Data for Metal Ion Binding

| System | Metal Ion(s) | Key Thermodynamic/Kinetic Findings |

| Human Carbonic Anhydrase Variants | Zn²⁺ | Mutations to direct and second-shell ligands lead to complex changes in enthalpy and entropy, largely due to desolvation effects. nih.gov |

| N-terminus of hCTR1 | Cu⁺, Ag⁺, Cu²⁺ | Binds three Cu⁺ ions with high affinity (log K = 14.92). rsc.org Shows selectivity for Cu⁺ over Ag⁺. rsc.org |

| Maize Wrapper | Zn²⁺ | Biosorption is dependent on pH and initial metal concentration, fitting both Freundlich and Langmuir isotherm models. academicjournals.org |

Influence of Ligand Design on Metal Complex Stability and Selectivity

The design of the ligand plays a paramount role in determining the stability and selectivity of the resulting metal complex. biointerfaceresearch.com Key factors in ligand design include:

Denticity: Polydentate ligands (chelators) form multiple bonds with the metal ion, leading to more stable complexes due to the chelate effect. libretexts.orgtutorchase.com

Macrocyclic Effect: Cyclic ligands, like this compound, generally form more stable complexes than their acyclic counterparts. biointerfaceresearch.com

Steric and Electronic Effects: The size and electronic properties of the ligand influence the coordination geometry and the strength of the metal-ligand bond. tutorchase.commdpi.com Bulky substituents near the donor atoms can stabilize the high-spin state of a metal complex, while electron-withdrawing groups can have varied effects depending on their position. mdpi.com

Preorganization: Ligands that are pre-organized for metal binding, with their donor atoms already in a favorable conformation, exhibit higher affinity.

For example, the introduction of 2,9-dimethyl-substituted phenanthroline ligands is a well-known strategy to select for Cu⁺ ions, as the steric hindrance from the methyl groups favors a tetrahedral coordination geometry. nih.gov Similarly, the stability of complexes with non-d-block metal ions often decreases with increasing cation size (e.g., Ca²⁺ > Sr²⁺ > Ba²⁺) and increases with increasing ionic charge for ions of similar size (e.g., Li⁺ < Mg²⁺ < Al³⁺). biointerfaceresearch.com

Self-Assembly Mechanisms of this compound and Its Analogues

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. thno.org Peptoids, or N-substituted glycine (B1666218) oligomers, which are analogues of peptides, are known to self-assemble into various architectures. researchgate.net

The conformation of cyclic peptides and peptoids is a key determinant of their self-assembly behavior. For instance, all-trans cyclic hexapeptides can adopt conformations analogous to the chair and boat forms of cyclohexane. sci-hub.se Molecular dynamics simulations have been instrumental in exploring the conformational landscapes of peptoid macrocycles, revealing that they populate a limited set of conformations. researchgate.net

The self-assembly can also be influenced by the presence of metal ions. For example, sequence-specific peptoids have been shown to self-assemble into distinct supramolecular structures upon the addition of Cu²⁺ ions. researchgate.net The final architecture is sensitive to even minor changes in the non-coordinating side chains of the peptoid sequence. researchgate.net Furthermore, studies on ionophoric cyclic peptoids have shown their tendency to form layered assemblies in the solid state. researchgate.net

Understanding these self-assembly mechanisms is crucial for the bottom-up design of novel nanomaterials and functional devices.

Crystal Engineering and Solid-State Packing Behavior of this compound

Crystal engineering is the discipline of understanding and utilizing intermolecular interactions to design new solids with desired properties. uclouvain.be For a molecule like this compound, a cyclic peptide, its solid-state structure is the result of a delicate balance of forces that dictate how individual molecules arrange themselves into a stable crystal lattice. The study of its crystal packing provides insights into these governing interactions. researchgate.netscispace.com

Factors Influencing Crystal Packing Motifs

The arrangement of this compound molecules in the crystalline state is influenced by a combination of intrinsic molecular features and intermolecular forces.

Intermolecular Interactions: The primary drivers for the assembly of peptide structures into a crystal are non-covalent interactions. While specific hydrogen bonding patterns in this compound are not detailed as prominently as in other peptides, general intermolecular forces are crucial. The final observed conformation in the crystal lattice is a direct consequence of these interactions between neighboring molecules. researchgate.net Quantum chemical calculations have indicated that nonplanar distortions in the amide groups of cyclic peptides like this compound can be attributed to the influence of intermolecular forces within the crystal. scispace.com

Intrinsic Molecular Conformation: The inherent shape and flexibility of the this compound ring play a significant role. The molecule itself is not perfectly rigid, and its peptide units can exhibit nonplanar distortions. Theoretical calculations on related amide-containing molecules show that conformations with dihedral angle deviations are energetically probable. scispace.com For this compound specifically, conformations with S4 symmetry have been identified in the crystal structure, which are similar to some of the minimum energy conformations predicted by calculations. researchgate.net However, slight differences between the observed crystal conformation and the calculated gas-phase conformations highlight the critical role that crystal packing forces play in selecting the final solid-state structure. researchgate.net

Solvent Effects: In some molecular crystals, the solvent used for crystallization can be incorporated into the lattice or influence the packing motif. However, for this compound, it was demonstrated that the solvent contribution was not a significant factor in determining certain spectroscopic features (methylene nonequivalence), suggesting that direct solute-solute interactions and the intrinsic molecular structure are the dominant factors in its packing behavior. cdnsciencepub.com

The table below summarizes key dihedral angles that define the planarity of the peptide bond, comparing theoretically predicted values for related amides with experimental data for cyclic peptides, illustrating the types of structural parameters that govern packing.

| Compound/Method | Dihedral Angle θN (degrees) | Dihedral Angle Δω (degrees) | Comment |

| N-Methylacetamide (INDO Calc.) | -20 | 10 | The energy minimum occurs at a nonplanar conformation. scispace.com |

| N-Methylacetamide (CNDO/2 Calc.) | -25 | 10 | CNDO/2 calculations also predict a nonplanar energy minimum. scispace.com |

| This compound (X-ray) | +2.8 | -3.7 | Experimental data shows slight nonplanar distortions in the solid state. scispace.com |

| Cyclooctasarcosyl (X-ray) | +8.2 | -7.2 | Another cyclic peptide showing nonplanar character. scispace.com |

| Li-antamanide (X-ray) | +1.4 | -1.5 | A metal-complexed cyclic peptide with near-planar peptide bonds. scispace.com |

Prediction of Solid-State Structures from Molecular Design

The computational prediction of crystal structures is a powerful tool for understanding why a molecule adopts a particular packing arrangement and for exploring potential, yet undiscovered, polymorphs. ucl.ac.uknih.gov This process typically involves searching for the most thermodynamically stable crystal structures on a computed potential energy surface. ucl.ac.uk

For this compound, research has been conducted to analyze its potential energy surface (PES) as a function of the dimensionality of its coordinate space. science.gov This type of analysis is fundamental to crystal structure prediction, as it maps out the relative energies of different molecular conformations and packing arrangements. The goal is to locate the global energy minimum, which theoretically corresponds to the most stable crystal structure. science.gov

One of the challenges in this process is the vast number of possible structures (local energy minima). Studies involving this compound have explored the use of "energy embedding methods" to efficiently sample the conformational space and locate these low-energy minima. science.gov A computationally fast variant of this approach, known as dimensional oscillation, was found to effectively sample the conformation space of this compound, demonstrating its utility in finding plausible crystal structures from molecular design principles. science.gov These computational approaches provide crucial insights into the likely solid-state forms a molecule can adopt before extensive experimental screening is undertaken. nih.gov

Computational and Theoretical Modeling of Cyclotetrasarcosyl Systems

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules. By applying the principles of classical mechanics, MD simulations can track the trajectory of each particle in a system over time, providing a detailed view of its dynamic behavior.

In the context of cyclotetrasarcosyl, MD simulations have been employed to explore its conformational landscape and dynamic properties. These simulations typically involve defining a force field, such as AMBER, which describes the potential energy of the system as a function of its atomic coordinates. nih.gov The analysis of the AMBER potential energy surface of this compound has shown that the number of local energy minima changes with the dimensionality of the coordinate space. nih.gov

The general workflow for an MD simulation involves several key steps:

System Setup : Building an initial model of the this compound molecule and solvating it in a box of water molecules to mimic physiological conditions. mdpi.com

Minimization : Removing any steric clashes or unfavorable geometries in the initial structure by finding the nearest local energy minimum. mdpi.com

Equilibration : Gradually heating the system to the desired temperature and adjusting the pressure to match experimental conditions. This is often done in two phases: an NVT ensemble (constant number of particles, volume, and temperature) followed by an NPT ensemble (constant number of particles, pressure, and temperature). mdpi.com

Production Run : Running the simulation for a significant length of time to collect data on the molecule's dynamic behavior. mdpi.commdpi.com

From these simulations, various properties can be analyzed, including root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. mdpi.com For this compound, such simulations can reveal how the cyclic peptide backbone flexes and how the sarcosine (B1681465) side chains orient themselves in solution. This information is crucial for understanding how this compound interacts with other molecules and its environment.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a means to investigate the electronic structure and reactivity of molecules from first principles. nih.govrsc.org Unlike the classical mechanics-based approach of MD, quantum methods solve the Schrödinger equation (or its approximations) to describe the distribution and energy of electrons within a molecule. chemrxiv.org This level of detail is essential for understanding chemical bonding, reaction mechanisms, and spectroscopic properties. rsc.orgplos.org

For this compound, DFT calculations can be used to:

Optimize Molecular Geometry : Determine the most stable three-dimensional structure of the molecule with high accuracy.

Calculate Electronic Properties : Compute properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting reactivity. rsc.orgmdpi.com The energy gap between the HOMO and LUMO can indicate the molecule's chemical stability and the energy required for electronic excitation.

Predict Spectroscopic Data : Simulate infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra, which can be compared with experimental data to validate the computational model. plos.orgmdpi.com

Analyze Reaction Pathways : Investigate the mechanisms of reactions involving this compound by calculating the energies of reactants, products, and transition states. rsc.org

A typical DFT study involves choosing a functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G*, cc-pVTZ) that are appropriate for the system of interest. plos.orgrsc.orgmdpi.com The choice of functional and basis set represents a trade-off between computational cost and accuracy. For larger systems, semi-empirical methods like PM6 or PM7 can offer a more computationally tractable alternative, though with some compromise in accuracy. mdpi.commdpi.com

| Method | Description | Typical Application for this compound |

|---|---|---|

| Density Functional Theory (DFT) | A quantum mechanical method that uses the electron density to determine the electronic structure of a molecule. nih.gov | Geometry optimization, calculation of electronic properties (HOMO/LUMO), prediction of IR and NMR spectra. mdpi.com |

| Semi-empirical Methods (e.g., PM7) | Approximate quantum methods that use parameters derived from experimental data to simplify calculations. mdpi.com | Initial geometry optimization of large supramolecular complexes involving this compound. mdpi.com |

| Møller–Plesset Perturbation Theory (MP2) | An ab initio method that improves upon the Hartree-Fock method by including electron correlation. mdpi.com | High-accuracy energy calculations for smaller this compound fragments or model systems. |

Conformational Searching Algorithms and Potential Energy Surface Exploration

The PES is a multidimensional surface that represents the potential energy of a molecule as a function of its geometric coordinates. fiveable.me Minima on this surface correspond to stable or metastable conformations, while saddle points represent transition states between these conformations. fiveable.mevisualizeorgchem.com

Several algorithms can be used to explore the conformational space of a molecule like this compound:

Systematic Search : This method involves systematically rotating each rotatable bond by a certain increment. However, for a molecule with as many degrees of freedom as this compound, this approach can be computationally prohibitive.

Stochastic/Random Search : These methods, including Monte Carlo techniques, randomly sample different conformations and use energy minimization to find nearby local minima. iupac.org

Molecular Dynamics : As discussed earlier, MD simulations naturally explore different conformations over time. By running simulations at elevated temperatures (simulated annealing), the system can more easily overcome energy barriers and sample a wider range of the conformational space.

Distance Geometry : This method uses a set of interatomic distance constraints to generate a family of conformations consistent with those constraints. iupac.orgnih.gov

A study on the AMBER potential energy surface of this compound revealed that the number of local energy minima decreases as the dimensionality of the coordinate space increases, up to a certain limit where equipotential subspaces appear. nih.gov This highlights the complexity of the PES for even a relatively small cyclic peptide.

Prediction of Molecular Interactions and Binding Energies in Supramolecular Complexes

This compound can act as a host molecule in supramolecular complexes, binding to various guest molecules through non-covalent interactions. mdpi.com Computational methods are invaluable for predicting the strength and nature of these interactions.

The binding energy (or more accurately, the binding free energy) is a key determinant of the stability of a supramolecular complex. nih.gov It can be calculated as the difference in energy between the complex and the individual host and guest molecules.

A common approach for calculating binding energies is the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method. mdpi.com This technique combines the molecular mechanics energy from an MD simulation with a continuum solvation model to estimate the binding free energy. mdpi.com The energy is typically decomposed into several components:

Van der Waals interactions : Attractive forces arising from temporary fluctuations in electron density.

Electrostatic interactions : Attractions or repulsions between charged or polar groups.

Solvation energy : The energy change associated with transferring the molecules from the gas phase to the solvent.

For more accurate binding energy calculations, quantum chemical methods can be employed. mdpi.com For instance, DFT calculations with dispersion corrections (e.g., revPBE0-D3) are often used to compute the interaction energies in supramolecular complexes. mdpi.com These methods can provide detailed insights into the specific interactions, such as hydrogen bonds and π-π stacking, that stabilize the complex. mdpi.comnih.gov

| Complex | Computational Method | Calculated Binding Energy (kcal/mol) | Reference |

|---|---|---|---|

| 1•C60 | revPBE0-D3/cc-pVTZ // B97-D/cc-pVDZ | -39.69 | mdpi.com |

| 2•C60 | revPBE0-D3/cc-pVTZ // B97-D/cc-pVDZ | -44.76 | mdpi.com |

| 3•C60 | revPBE0-D3/cc-pVTZ // B97-D/cc-pVDZ | -54.36 | mdpi.com |

Coarse-Grained Modeling Approaches for Large-Scale Supramolecular Assemblies

While all-atom simulations provide a high level of detail, they are often too computationally expensive to study the formation of large-scale supramolecular assemblies or processes that occur over long timescales. nih.govnumberanalytics.com Coarse-grained (CG) modeling offers a solution by reducing the number of degrees of freedom in the system. nih.govnumberanalytics.com

In a CG model, groups of atoms are represented as single "beads" or "particles." numberanalytics.comrsc.org The interactions between these beads are described by a simplified potential that is parameterized to reproduce certain properties of the all-atom system, such as its structure or thermodynamics. nih.gov

There are several strategies for developing CG models:

Structure-based (or Top-down) : The CG potentials are derived to match structural properties, such as radial distribution functions, from a reference all-atom simulation.

Force-based (or Bottom-up) : The CG forces are directly mapped from the underlying all-atom forces.

Knowledge-based : The potentials are derived from statistical analysis of known protein or molecular structures. nih.gov

For this compound, a CG model could represent the entire cyclic peptide as a single particle or a small number of interacting beads. This would allow for the simulation of the self-assembly of many this compound molecules into larger structures, such as nanotubes or vesicles, which would be intractable with all-atom simulations. rsc.org These simulations can provide insights into the mechanisms of self-assembly and the morphology of the resulting nanostructures. numberanalytics.commdpi.com

The development of CG models is an active area of research, with ongoing efforts to improve their accuracy and transferability to different systems and conditions. nih.gov

Advanced Research Applications and Functional Material Design

Role as a Cyclic Peptidomimetic and Foldamer Scaffold

The structural characteristics of cyclic peptides make them valuable as peptidomimetics and foldamer scaffolds, offering precise control over molecular conformation and biological interactions.

The fundamental principle behind using cyclic peptides as constrained analogues lies in their inherent structural rigidity. Unlike linear peptides, which can adopt a vast number of conformations, cyclization restricts the conformational landscape, locking the peptide into a more defined three-dimensional shape researchgate.netnih.govresearchgate.net. This conformational constraint is crucial for designing molecules that can effectively interact with specific biological targets, such as protein receptors. By limiting the number of possible conformations, researchers can develop more precise hypotheses for receptor pharmacophores, leading to increased binding affinity, efficacy, and receptor selectivity nih.govresearchgate.net. Further conformational control can be achieved through modifications to the peptide backbone, such as the incorporation of D-amino acids or N-alkylation, or by altering amino acid side chains sci-hub.se.

Foldamers, which are oligomers designed to adopt ordered conformations through non-covalent interactions, further expand this concept. These molecules can be constructed using various amino acids, including cyclicly constrained ones, to direct the formation of specific secondary structures like helices or sheets wisc.edunih.gov. The predictable positioning of functional groups within these ordered foldamer structures is key to their application in areas such as catalysis and protein interaction modulation wisc.edu.

The ability of cyclic peptides and foldamers to mimic protein secondary structures is a significant aspect of their utility. They can be designed to replicate motifs such as β-turns, helices, and β-sheets, which are fundamental to protein function and recognition nih.govsci-hub.senih.gov. This biomimetic capability is particularly important for targeting protein-protein interactions (PPIs), which often involve large, relatively flat interfaces that are challenging to address with traditional small molecules researchgate.neteurpepsoc.com. By presenting side chains in a specific spatial arrangement, cyclic peptides can act as recognition elements, effectively competing with or modulating the natural protein interactions sci-hub.se. The concept of molecular mimicry, where a molecule imitates the structure of a host protein, is also relevant in understanding immune responses and potential autoimmune triggers nih.govbiorxiv.org.

Catalysis and Organocatalysis with Cyclotetrasarcosyl-based Systems

While direct examples of this compound itself acting as a catalyst are not extensively detailed in the provided literature snippets, the broader field of peptide and foldamer-based catalysis offers significant insights into its potential.

The design of catalysts utilizing peptide or foldamer scaffolds is an active area of research, leveraging the ability to precisely position catalytic groups in three-dimensional space wisc.edu. Foldamer backbones, known for their predictable conformational behavior, can be engineered to display reactive groups in specific orientations, making them suitable for developing bifunctional catalysts or catalysts for enantioselective reactions wisc.edunih.gov. The modular nature of these scaffolds allows for the rational incorporation of catalytic moieties, offering a complementary approach to traditional small molecule catalysts wisc.edu. Furthermore, supramolecular assemblies, such as capsules formed from cyclic peptide dimers, can be designed to encapsulate active metal complexes, creating nanoreactors for confined catalysis rsc.org. The principles of organocatalysis, which utilize metal-free organic molecules, also highlight the potential for chiral organic scaffolds, including those derived from peptides, to drive stereoselective transformations frontiersin.orgsemanticscholar.orgunits.itprinceton.eduunito.it.

Functional Materials and Nanomaterial Applications

Cyclic peptides are increasingly recognized as versatile building blocks for the design and synthesis of advanced functional materials and nanostructures.

The self-assembly of cyclic peptides through non-covalent interactions, particularly hydrogen bonding, allows for the formation of ordered supramolecular structures such as nanotubes, fibers, and spheres nih.govacs.orgnih.gov. These self-assembling cyclic peptides (SCPs) can form stable nanotubes driven by β-sheet-like hydrogen bonding, with hydrophobic side chains shielding the interactions from water nih.govacs.org. The ability to functionalize these cyclic peptides, or to conjugate them with polymers, further enhances their utility in creating sophisticated nanostructures nih.govacs.org. Such peptide-based nanomaterials hold significant promise for applications ranging from ion channels and molecular recognition to drug delivery and catalysis nih.govacs.orgnih.govsciforum.net. The design of modular supramolecular capsules based on cyclic peptide dimers also exemplifies the creation of functional containers for molecular encapsulation and catalysis rsc.org. These self-assembled structures contribute to the broader field of functional materials, which are critical for advancements in areas such as renewable energy, electronics, and sensing ucl.ac.ukeuropean-mrs.comrsc.orgcgcri.res.inresearchgate.net.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₂H₂₀N₄O₄ |

| Molar Mass | 284.31 g/mol |

Mentioned Compounds and Concepts

This compound

Peptidomimetics

Foldamers

Protein Secondary Structures (e.g., β-turns, helices, β-sheets)

Protein-Protein Interactions (PPIs)

Organocatalysis

Enantioselective Catalysis

Supramolecular Materials

Nanomaterials

Self-assembling Cyclic Peptides (SCPs)

Cyclic Peptide Nanotubes

Peptide-Polymer Conjugates

Supramolecular Capsules

Sarcosine (B1681465) (N-methylglycine)

Alanine (Ala)

D-Alanine (D-Ala)

Phenylalanine (Phe)

D-Phenylalanine (D-Phe)

Cysteine (Cys)

Proline

Gramicidin S

Vancomycin

Cyclosporin A

Somatostatin

Vasopressin

Oxytocin

Islet Amyloid Polypeptide (IAPP)

Aβ peptide

Oligoquinolines

Oligopyridyl foldamers

ACPC (2-amino-cyclopentanecarboxylic acid)

Dipeptides, Tripeptides, Tetrapeptides, Pentapeptides, Hexapeptides, Octapeptides

Diketopiperazines

Metal-Organic Frameworks (MOFs)

Zinc (Zn), Cobalt (Co), Copper (Cu)

Dunitz-Waser concept

Development of Molecular Sensing Platforms

The field of molecular sensing relies on materials that can selectively bind to specific analytes and transduce this binding event into a measurable signal. Peptoids, as a class of synthetic peptides, have demonstrated potential in creating such platforms researchgate.net. This compound, with its defined cyclic structure, is well-suited for host-guest chemistry, a principle widely utilized in molecular recognition and sensing colorado.edu.

The cyclic nature of this compound allows it to form cavities capable of encapsulating smaller molecules or ions. This host-guest complexation can be leveraged for sensing by designing systems where the binding event alters a detectable property, such as fluorescence, electrochemical potential, or mass. Research into peptoid nanosheets, for instance, highlights their potential for molecular sensing through mechanisms like "CH-π zippers" that can reversibly bind guests researchgate.net. While direct research findings detailing this compound's specific use in established sensing platforms are limited, its structural characteristics suggest it could be engineered to act as a selective receptor for various analytes. The N-methyl groups on the sarcosine residues can influence the polarity and shape of the internal cavity, potentially tuning its selectivity for specific guests.

Table 1: Potential Molecular Sensing Applications of this compound

| Sensing Target Class | Potential Mechanism | Rationale for this compound |

| Small Molecules | Host-Guest Complexation | The cyclic cavity can encapsulate small organic molecules; supramolecular interactions (e.g., hydrogen bonding, van der Waals forces) facilitate binding. |

| Metal Ions | Coordination/Complexation | The amide oxygen atoms within the cyclic structure can potentially coordinate with metal ions, leading to selective binding. |

| Biomarkers | Molecular Recognition/Binding | The peptoid backbone and side chains can be designed or modified to interact specifically with biomolecules through tailored intermolecular forces. |

| Environmental Pollutants | Selective Encapsulation/Binding | The defined cavity size and chemical environment can be exploited to sequester specific pollutants from complex matrices. |

Potential in Advanced Separation Technologies

Separation science is a critical discipline for purifying substances, isolating valuable components, and removing contaminants. Host-guest chemistry and supramolecular interactions are increasingly recognized as powerful tools in developing advanced separation technologies colorado.educam.ac.uksemanticscholar.org. This compound, by virtue of its cyclic structure, is inherently capable of participating in host-guest complexation, which can be applied to selective separation processes.

The ability of this compound to selectively bind certain molecules or ions within its cavity could be harnessed in various separation techniques. For example, it could be immobilized onto a solid support to create a stationary phase for chromatography, where analytes with complementary shapes and chemical properties would exhibit differential retention times. Similarly, it could be employed in extraction processes or membrane-based separations, where its selective binding affinity would drive the partitioning of target substances from a mixture. The N-methyl substitution in sarcosine residues can influence solubility and binding interactions, offering avenues for fine-tuning separation performance. While specific experimental data detailing the separation capabilities of this compound are not extensively documented in the provided literature, its structural class suggests potential applications in separating isomers, enantiomers, or specific ions based on molecular recognition principles.

Table 2: Potential Advanced Separation Technologies Utilizing this compound

| Separation Target Class | Potential Technology/Method | Potential Mechanism | Rationale for this compound |

| Small Molecules/Ions | Chromatography | Host-Guest Complexation; Selective Adsorption | The cyclic cavity can selectively bind guest molecules, leading to differential retention on a stationary phase. |

| Isomers | Chromatography/Extraction | Shape and Size Selectivity; Differential Binding Affinity | Subtle differences in the structure of isomers can lead to varying affinities for the this compound cavity, enabling their separation. |

| Specific Ions | Ion Exchange/Extraction | Coordination; Electrostatic Interactions | The polar nature of the amide groups and potential coordination sites can facilitate selective binding and separation of specific metal ions or anions. |

| Organic Contaminants | Solid-Phase Extraction | Selective Encapsulation/Adsorption | The molecule can act as a selective adsorbent to remove target contaminants from complex liquid or gas streams. |

Future Research Directions and Emerging Challenges in Cyclotetrasarcosyl Studies

Challenges in Complex Cyclotetrasarcosyl System Design and Predictability

A significant hurdle in the advanced application of this compound lies in the design and prediction of its behavior within complex chemical systems. Like other cyclic peptides and peptoids, this compound presents considerable challenges in structural characterization and conformational prediction. nih.govresearchgate.net The inherent flexibility of peptoid backbones, combined with the constraints of a 12-membered ring, creates a complex conformational landscape. sci-hub.se

Key challenges include:

Conformational Heterogeneity: In solution, cyclic peptides often exist as an equilibrium of multiple conformations, which can be difficult to resolve using standard analytical techniques like NMR spectroscopy. nih.govnih.gov This unpredictability hinders the establishment of clear sequence-structure-function relationships, which is a fundamental obstacle to rational design. nih.gov

Computational Complexity: While molecular dynamics (MD) simulations are powerful tools, accurately modeling this compound is computationally demanding. nih.gov Achieving reliable predictions is hampered by the high-energy barriers between different conformations and the need for force fields that can accurately represent the nuanced interactions within N-substituted glycine (B1666218) oligomers. researchgate.netresearchgate.net One study highlighted the complexity of this compound's potential energy surface, noting that the number of local energy minima changes with the dimensionality of the coordinate space, which complicates finding the global energy minimum. science.gov

System Predictability: As researchers look to build more elaborate supramolecular architectures or functional materials from this compound units, predicting the emergent properties of these systems becomes exponentially more difficult. polito.it The collective behavior of these molecules can arise from subtle, dynamic interactions that are not easily modeled, making the design of systems with predictable, adaptive responses a major challenge. polito.it

Integration of Novel Synthetic Methodologies for Enhanced Efficiency and Diversity

The synthesis of cyclotetrapeptides is known to be challenging due to the significant ring strain in the 12-membered ring. sci-hub.sersc.org Although the synthesis of this compound has been reported with moderate to good yields via head-to-tail cyclization, there is a continuous drive to develop more efficient and versatile synthetic routes. rsc.orgcanada.ca

Future progress in this area will likely depend on the integration of novel synthetic methodologies:

Advanced Coupling Reagents: While traditional methods have proven effective, newer reagents and protocols could further improve yields and reduce reaction times. For instance, methods involving EDC with additives like HOBt have shown success in increasing yields for other peptoid macrocycles and could be optimized for this compound synthesis. canada.ca

Solid-Phase Synthesis: Refining solid-phase synthesis techniques could offer a streamlined and automatable route to this compound and its derivatives, potentially improving yields and simplifying purification compared to solution-phase methods. rsc.org

Diversity-Oriented Synthesis (DOS): A key emerging area is the application of DOS strategies to generate libraries of this compound derivatives. wikipedia.orgnih.gov By starting with a core scaffold and systematically introducing variations, DOS would allow for the rapid exploration of chemical space. wikipedia.orgunits.it This approach is crucial for discovering new derivatives with unique properties for applications in materials science or chemical biology. rsc.orgnih.gov

Table 1: Comparison of Reported Yields for Cyclic Tetrapeptides This interactive table provides a comparison of synthesis yields for this compound and a related cyclotetrapeptide, highlighting the relative efficiency of its formation.

| Cyclic Peptide | Reported Yield | Synthesis Method | Reference |

|---|---|---|---|

| Cyclotetrasarcosine | 58% | Head-to-tail cyclization | rsc.org |

| Cyclotetraglycine | Low | Head-to-tail cyclization | rsc.org |

Exploration of New Supramolecular Functions and Adaptive Systems

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. wikipedia.org The rigid, pre-organized structure of this compound makes it an intriguing candidate for developing novel supramolecular functions and adaptive systems.

Future research is anticipated in the following areas:

Host-Guest Chemistry: The defined cavity and potential for functionalization make this compound a promising host molecule. numberanalytics.comorientjchem.org Research is needed to explore its ability to selectively bind guest molecules, leading to applications in sensing, catalysis, or molecular recognition. numberanalytics.comresearchgate.net The principles of host-guest chemistry, which rely on non-covalent forces like hydrogen bonding and van der Waals forces, are central to designing such systems. numberanalytics.commdpi.com

Self-Assembly: Understanding and controlling the self-assembly of this compound derivatives could lead to the creation of new materials with ordered nanostructures, such as nanotubes or vesicles. polito.it These materials could have applications in areas like drug delivery or the creation of functional biomaterials. wikipedia.org

Adaptive and "Smart" Materials: An exciting frontier is the development of adaptive systems that can respond to external stimuli (e.g., light, pH, temperature). rsc.orgias.ac.in By incorporating responsive chemical groups into the this compound scaffold, it may be possible to create "smart" materials whose properties can be dynamically controlled. rsc.orgias.ac.in The combination of different non-covalent interactions, such as hydrogen bonding and metal coordination, can be used to tune the properties of these dynamic materials. rsc.org

Advancements in Computational Prediction and Rational Design of this compound Derivatives

Computational chemistry is an indispensable tool for navigating the complexities of cyclic peptoids. nih.govresearchgate.net For this compound, further advancements in computational methods are essential for moving beyond fundamental understanding and toward the rational design of new functional molecules.

Key areas for advancement include:

Improved Force Fields: The accuracy of molecular simulations heavily relies on the underlying force field. researchgate.netresearchgate.net Developing peptoid-specific force fields that can accurately model the cis/trans amide bond isomerism and non-covalent interactions of this compound derivatives is crucial for reliable in silico predictions. researchgate.net

Enhanced Sampling Techniques: The conformational flexibility of this compound requires the use of enhanced sampling methods in MD simulations to adequately explore its energy landscape. nih.govresearchgate.net Continued development of these techniques will enable more accurate prediction of the solution-state structures and dynamic behavior of its derivatives.

Quantum Chemistry Calculations: Methods like Density Functional Theory (DFT) can provide highly accurate calculations of molecular properties. DFT has been used to calculate the proton chemical shifts for related cyclic structures, which is vital for interpreting NMR data and confirming solution-state conformations. cdnsciencepub.com Applying these methods systematically to a library of virtual this compound derivatives could guide synthetic efforts by predicting their electronic and structural properties.

Rational Design Platforms: Integrating improved computational models into design platforms like Rosetta could enable the de novo design of this compound derivatives with specific target-binding capabilities or material properties. nih.gov While these tools are well-developed for proteins, their adaptation for peptoids is an ongoing challenge. researchgate.net

Interdisciplinary Research Opportunities in Advanced Chemical Science

The unique properties of this compound position it at the intersection of several scientific disciplines, creating numerous opportunities for interdisciplinary research. mdpi.comed.ac.uk Such research, which integrates knowledge and methods from different fields, is essential for tackling complex scientific problems. uhasselt.benih.gov

Promising interdisciplinary avenues include:

Chemical Biology: The stability and conformational rigidity of the this compound scaffold make it an attractive template for designing peptidomimetics. researchgate.net These could be developed as probes to study biological processes or as potential therapeutic agents that mimic the structure of protein turns or loops. sci-hub.se Its use in bioorthogonal chemistry could also be explored for applications in imaging or drug delivery. rsc.org

Materials Science: Incorporating this compound units into polymers or networks could lead to novel materials with advanced properties. rsc.org Its rigid structure could impart thermal stability and mechanical strength, while its potential for host-guest chemistry could be used to create responsive or self-healing materials. rsc.orgreddit.com The development of such complex molecular systems is a key goal for creating the next generation of smart materials. dsm-firmenich.com

Supramolecular and Nanoscale Science: As a building block, this compound can be used to construct elaborate supramolecular assemblies and nanoporous networks. nih.govrsc.org Research in this area would merge synthetic organic chemistry with surface science and nanotechnology to create functional devices on a molecular scale.

Q & A

Basic Research Questions

Q. What are the optimal experimental protocols for synthesizing cyclotetrasarcosyl, and how do reaction conditions influence yield and purity?

- Methodology : Use a factorial design to systematically vary parameters (e.g., temperature, solvent polarity, catalyst concentration). Monitor reaction progress via thin-layer chromatography (TLC) and characterize products using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. Purification steps should include recrystallization or column chromatography, with purity assessed via melting point analysis and HPLC .

- Data Analysis : Compare yields and purity across conditions using ANOVA to identify statistically significant variables.

Q. How can NMR spectroscopy resolve ambiguities in this compound’s conformational dynamics in solution?

- Methodology : Conduct 2D NMR experiments (e.g., NOESY, COSY) to assign proton signals and identify spatial correlations. Compare solution-state NMR data with X-ray crystallography results to reconcile discrepancies between solid-state and solution conformations .

- Critical Consideration : Account for solvent effects and temperature-dependent conformational equilibria.

Q. What are the key challenges in characterizing this compound’s stability under varying pH and thermal conditions?

- Methodology : Perform accelerated stability studies by exposing the compound to extreme pH (1–13) and temperatures (40–100°C). Monitor degradation via UV-Vis spectroscopy and LC-MS. Use Arrhenius plots to extrapolate shelf-life under standard conditions .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) resolve contradictions between experimental and theoretical structural data for this compound?

- Methodology : Compare calculated bond lengths, angles, and torsional energies (DFT/B3LYP/6-31G*) with X-ray diffraction data. Validate molecular dynamics (MD) simulations against NMR-derived conformational ensembles. Address discrepancies by refining force fields or considering solvent models .

- Data Interpretation : Use root-mean-square deviation (RMSD) analysis to quantify alignment between experimental and simulated structures.

Q. What statistical approaches are recommended for resolving inconsistencies in this compound’s bioactivity data across in vitro and in vivo studies?

- Methodology : Apply meta-analysis to aggregate data from multiple studies. Assess heterogeneity using Cochran’s Q-test and I² statistics. Adjust for confounding variables (e.g., cell line variability, dosing regimens) via subgroup analysis or multivariate regression .

- Critical Consideration : Evaluate publication bias via funnel plots or Egger’s test.

Q. How can hybrid experimental-computational frameworks improve the design of this compound derivatives with enhanced properties?

- Methodology : Combine structure-activity relationship (SAR) data with machine learning (e.g., random forest, neural networks) to predict substituent effects on solubility or binding affinity. Validate predictions via parallel synthesis and high-throughput screening .

- Implementation : Use cheminformatics tools (e.g., RDKit, Schrödinger Suite) for descriptor generation and model training.

Methodological Guidance for Data Contradictions

- Root-Cause Analysis : For conflicting spectral data (e.g., NMR vs. IR), verify instrument calibration, sample preparation, and environmental controls. Cross-reference with literature on analogous compounds .

- Reproducibility : Document all experimental parameters (e.g., solvent lot numbers, humidity levels) to isolate variability sources. Use open-access platforms like Zenodo to share raw datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products